Regiochemical Differentiation: 3,6- vs. 3,5-Dibromo Substitution Pattern
3,6-Dibromo-2-cyclopropylpyridine (CAS 1256810-82-8) possesses bromine atoms at the 3- and 6-positions, whereas its closest regioisomer, 3,5-Dibromo-2-cyclopropylpyridine (CAS 1399482-41-7), bears bromine atoms at the 3- and 5-positions [1]. This positional difference directly governs the site-selectivity achievable in sequential cross-coupling reactions. The 3,6-pattern positions both halogens on electronically distinct carbons (C3 adjacent to nitrogen; C6 para to nitrogen), enabling differential activation for iterative coupling strategies. In contrast, the 3,5-pattern places both bromines on carbons meta to nitrogen, resulting in more similar electronic environments and reduced discrimination potential [2].
| Evidence Dimension | Bromine Substitution Pattern |
|---|---|
| Target Compound Data | Bromine at C3 and C6 |
| Comparator Or Baseline | 3,5-Dibromo-2-cyclopropylpyridine: Bromine at C3 and C5 |
| Quantified Difference | Positional isomerism; distinct electronic environments at C6 vs. C5 (para vs. meta to nitrogen) [2] |
| Conditions | Structural comparison based on pyridine ring electronics |
Why This Matters
The 3,6-pattern enables sequential, site-selective functionalization that the 3,5-pattern cannot reliably provide, making this compound the preferred scaffold when iterative cross-coupling with regiochemical control is required.
- [1] PubChem. 3,5-Dibromo-6-(cyclopropyl)pyridine. CID: 130053478. https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromo-6-_cyclopropyl_pyridine (accessed 2025). View Source
- [2] Striela R, Urbelis G, Sūdžius J, Stončius S, Sadzevičienė R, Labanauskas L. Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Tetrahedron Letters. 2017;58(17):1681-1683. DOI: 10.1016/j.tetlet.2017.03.029. View Source
